2H-chromene-2,4(3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
chromene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSCAPEANVCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405288 | |
| Record name | 2H-chromene-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4438-85-1 | |
| Record name | 2H-chromene-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Core Heterocyclic Scaffold in Organic Chemistry Research
The 2H-chromene-2,4(3H)-dione structure is a fused heterocyclic system, integrating a benzene (B151609) ring with a pyran-2,4-dione ring. This arrangement imparts a unique electronic and structural character, making it a privileged scaffold in organic chemistry. The presence of both electron-rich and electron-deficient centers, along with reactive carbonyl groups and an acidic hydroxyl group (in its tautomeric form, 4-hydroxycoumarin), provides multiple sites for chemical modification. This versatility allows chemists to construct a vast library of derivatives with tailored properties.
The core structure is not only a synthetic target but also the nucleus of many naturally occurring compounds. arabjchem.org Its inherent reactivity and the potential for stereoselective functionalization make it an attractive building block for creating complex molecular architectures.
Pervasive Role in Synthetic Methodologies and Chemical Transformations
2H-Chromene-2,4(3H)-dione, often in its 4-hydroxycoumarin (B602359) tautomeric form, is a cornerstone in a multitude of synthetic methodologies. arabjchem.org Its acidic proton at the C3 position and the nucleophilicity of the C3 carbon in the presence of a base enable a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key transformations involving this scaffold include:
Alkylation and Acylation: The C3 position is readily alkylated and acylated, providing access to a diverse range of derivatives. arabjchem.orgsciepub.com For instance, C3-allylation is a significant strategy for C-C bond formation. arabjchem.org
Condensation Reactions: It readily condenses with aldehydes and other carbonyl compounds. A notable example is the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) through reaction with aromatic aldehydes. scirp.org
Multicomponent Reactions (MCRs): The scaffold is a frequent participant in one-pot multicomponent reactions, which are highly efficient for generating molecular complexity in a single step. researchgate.netbohrium.comjsynthchem.com These reactions often lead to the synthesis of novel heterocyclic systems. For example, a catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines in water has been developed to synthesize novel 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives. researchgate.net
Cyclization Reactions: It serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as chromeno[4,3-c]pyrazoles and pyran derivatives. researchgate.net
The development of green and efficient synthetic protocols, such as using water as a solvent or employing reusable nanocatalysts, highlights the ongoing innovation in the chemistry of this compound. researchgate.netjsynthchem.com
Importance As a Structural Motif in Medicinal Chemistry Research
The 2H-chromene-2,4(3H)-dione nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. arabjchem.orgontosight.ai Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. arabjchem.orgresearchgate.netrjptonline.org
| Pharmacological Activity | Examples of Derivatives/Related Compounds | Citation |
|---|---|---|
| Anticoagulant | Warfarin (B611796), Coumatetralyl | arabjchem.org |
| Anticancer | (Z)-[(2H-chromen-3-yl)methylene]azolidinones, Chromane-2,4-dione derivatives | nih.govresearchgate.netnih.gov |
| Antibacterial/Antifungal | 3-acyl and 3-carbamoyl-4-hydroxycoumarins, Chromene-sulfonamide hybrids | arabjchem.orgscirp.orgmdpi.com |
| Antiviral | Derivatives have shown activity against viruses like HIV. | arabjchem.orgresearchgate.net |
| Anti-inflammatory | Various chromene derivatives have been investigated. | researchgate.netrjptonline.org |
| Antioxidant | Hydroxycoumarins are known to scavenge reactive oxygen species. | arabjchem.orgresearchgate.net |
The chromane-2,4-dione moiety has been shown to be a critical component in compounds exhibiting cytotoxic effects against various cancer cell lines. nih.gov For instance, derivatives bearing a halogen on an exocyclic phenyl ring have demonstrated high potency. nih.gov Furthermore, the fusion of the chromene ring with other heterocyclic systems like thiazolidine-2,4-dione, rhodanine, or hydantoin (B18101) has yielded potent anticancer agents. researchgate.netnih.gov
Current Research Trends and Future Directions in 2h Chromene 2,4 3h Dione Investigation
Conventional Synthetic Approaches
Conventional methods for synthesizing the this compound core structure, often starting from its tautomer 4-hydroxycoumarin (B602359), have been well-established. These approaches typically involve multicomponent reactions, one-pot procedures, cyclization reactions, and Knoevenagel condensation strategies, which provide efficient access to a wide array of derivatives.
Multicomponent Reaction (MCR) Protocols
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. sharif.edujsynthchem.com This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. sharif.edu
Several MCR protocols have been developed for synthesizing derivatives of this compound. A common strategy involves the one-pot, three-component condensation of 4-hydroxycoumarin, an aldehyde, and a C-H activated acid or other nucleophile. bohrium.comfrontiersin.org For instance, novel 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-dione derivatives have been synthesized through a three-component reaction of 4-hydroxycoumarin, ninhydrin, and various aromatic amines. bohrium.com This reaction can be facilitated by an organocatalyst like guanidine (B92328) hydrochloride under solvent-free conditions, offering high yields and short reaction times. bohrium.com
Another example is the synthesis of pyrano[3,2-c]chromene-diones through the reaction of aromatic aldehydes, indan-1,3-dione, and 4-hydroxycoumarin. frontiersin.org This MCR can be catalyzed by a magnetically recoverable nanocomposite, Fe3O4@SiO2@dapsone-Cu, in water, highlighting a green and efficient approach. frontiersin.org The mechanism often begins with the catalyst activating the aldehyde, followed by a nucleophilic attack from a C-H acidic compound (like indan-1,3-dione) to form a chalcone (B49325) intermediate. Subsequently, a Michael addition of 4-hydroxycoumarin to this intermediate, followed by intramolecular cyclization and dehydration, yields the final product. frontiersin.org
Microwave assistance has also been employed to accelerate MCRs for chromene synthesis, significantly reducing reaction times and often improving yields. nih.govresearchgate.net For example, 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles were synthesized in high yields via a multicomponent condensation of 1-naphthol, malononitrile (B47326), and arylglyoxals under solvent-free microwave conditions. researchgate.net
Table 1: Examples of Multicomponent Reactions for Chromene Derivative Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin, Ninhydrin, Aromatic Amines | Guanidine hydrochloride, Solvent-free | 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-diones | High | bohrium.com |
| Aromatic Aldehydes, Indan-1,3-dione, 4-Hydroxycoumarin | Fe3O4@SiO2@dapsone-Cu MNPs, Water | Pyrano[3,2-c]chromene-diones | High | frontiersin.org |
| 1-Naphthol, Malononitrile, Arylglyoxals | Mg-Al hydrotalcite, Microwave, Solvent-free | 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | 70-89% | researchgate.net |
| Aldehyde, Malononitrile, Dimedone | Nano-kaoline/BF3/Fe3O4, Solvent-free | 4H-Chromenes | High | sharif.edu |
| 4-Hydroxycoumarin, Aldehydes, 3-Aminopyrazole | L-Proline | Pyrimidino Chromen-2-ones | Not specified | researchgate.net |
One-Pot Synthesis Procedures
One-pot syntheses, which often encompass MCRs, are characterized by the sequential addition of reagents to a reactor without isolating intermediate compounds. This approach enhances efficiency by reducing the number of purification steps and minimizing solvent waste.
A facile one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives combines substituted aldehydes, malononitrile, and dimedone. nih.gov This reaction can be catalyzed by pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture, achieving yields up to 98%. nih.gov Similarly, nano-cellulose/Ti(IV)/Fe3O4 has been used as a magnetic nanocatalyst for the one-pot synthesis of chromenes from aromatic aldehydes, malononitrile, and a 1,3-diketone under solvent-free conditions. nih.gov
The synthesis of novel 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives has been accomplished through a one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines in water, which acts as both the solvent and catalyst. researchgate.net This method is notable for its high yields, short reaction times, and simple, environmentally friendly workup procedure. researchgate.net
Cyclization Reaction Mechanisms
The formation of the chromene ring is the key step in these syntheses and is achieved through various cyclization reactions. A prevalent mechanism is the tandem conjugate addition-cyclization of malononitrile with Knoevenagel adducts (products of condensation between an active methylene (B1212753) compound and an aldehyde or ketone). nih.gov This reaction, often catalyzed by a simple base like potassium carbonate, provides an efficient route to functionalized 2-amino-4H-chromenes. nih.gov
Another important cyclization strategy is the intramolecular Rauhut–Currier reaction. acs.org This method utilizes lithium aryl selenolates as catalysts for the cyclization of chalcone derivatives to form substituted 2H- and 4H-chromenes. The regioselectivity of this reaction is dependent on the substituents on the chalcone backbone. acs.org
The synthesis of the core this compound structure itself can be viewed as involving condensation and cyclization steps. ontosight.ai For instance, a domino Knoevenagel-Michael-cyclization coupling reaction is a powerful tool for building the chromene scaffold in a single, efficient cascade. sharif.edu
Knoevenagel Condensation Strategies
The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is a cornerstone of many synthetic routes to chromene derivatives. This condensation is often the initial step in a reaction cascade. acgpubs.orgrsc.org
For example, the synthesis of 2-amino-4H-chromene derivatives can be initiated by a Knoevenagel condensation between an aryl aldehyde and malononitrile. acgpubs.org The resulting intermediate then undergoes a Michael addition with a C-H activated compound like dimedone, followed by a final intramolecular cyclization to yield the chromene product. acgpubs.org
L-proline has been shown to be an effective catalyst for a three-component reaction involving an aromatic aldehyde, dimedone, and 4-hydroxy-2H-chromene-2-thione. rsc.org The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition with the thione to generate chromeno[2,3-b]chromenes. rsc.org Researchers have also described an "intercepted-Knoevenagel condensation," where the intermediate adduct is trapped in a subsequent reaction to form complex, fused-tricyclic 4H-pyrans. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the design of synthetic pathways for chromene derivatives. Key strategies include the use of water as a solvent, solvent-free reaction conditions, and catalyst-free methodologies. jsynthchem.comnih.gov
Catalyst-Free Methodologies
Remarkably, several efficient syntheses of chromene derivatives can be performed without any added catalyst, simplifying the procedure and reducing environmental impact. A notable example is the three-component synthesis of novel chromene carbonitriles from pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature. orientjchem.org
Another green, catalyst-free protocol involves the one-pot synthesis of 2-amino-4H-chromene derivatives in an aqueous deep eutectic solvent (DES) made from choline (B1196258) chloride and urea. researchgate.net The reaction proceeds through a Knoevenagel condensation followed by a Michael addition-cyclization cascade, affording the products in good to excellent yields at room temperature. researchgate.net
Furthermore, a simple and environmentally benign procedure has been developed for the synthesis of 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives via a one-pot, three-component condensation in water under reflux conditions. researchgate.net In this protocol, water itself is proposed to catalyze the reaction through hydrogen bonding, which increases the electrophilicity of the carbonyl group of glyoxalic acid, one of the reactants. researchgate.net This method avoids the need for any external catalyst and utilizes a safe, inexpensive, and non-toxic solvent. researchgate.net
Table 2: Green Synthesis Approaches for Chromene Derivatives
| Method | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Catalyst-Free MCR | Pyrazole aldehydes, Malononitrile, Dimedone | Ethanol, Room Temperature | No catalyst required, mild conditions | orientjchem.org |
| Catalyst-Free One-Pot Synthesis | Aldehyde, Malononitrile, Dimedone | Aqueous Deep Eutectic Solvent, Room Temperature | Avoids traditional catalysts and volatile organic solvents | researchgate.net |
| Water-Catalyzed One-Pot Synthesis | 4-Hydroxycoumarin, Glyoxalic acid, Amines | Water, Reflux | Water acts as both solvent and catalyst | researchgate.net |
| Organocatalyzed MCR | Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid, Water:Ethanol | High atom economy, low E-factor, recyclable catalyst | nih.gov |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of this compound derivatives. This methodology directly addresses the environmental impact of volatile organic solvents by eliminating their use, which in turn reduces waste, potential toxicity, and purification costs. jsynthchem.commdpi.com
A notable example is the multicomponent synthesis of this compound derivatives using a green and reusable nano Cr(III)/Fe3O4@SiO2 catalyst. jsynthchem.com This reaction proceeds efficiently under solvent-free conditions at 70°C, combining 4-hydroxycoumarin, anilines, and 3-oxopropanoic acid to produce the desired products in high yields within 60 minutes. jsynthchem.com The elimination of solvents not only aligns with the principles of green chemistry but also simplifies the reaction setup and workup procedures. jsynthchem.commdpi.com
Organocatalysis has also been successfully applied under solvent-free conditions. For instance, guanidine hydrochloride has been employed as an effective organocatalyst for the one-pot, three-component synthesis of novel 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-dione derivatives. bohrium.com This solvent-free approach offers advantages such as low cost, straightforward work-up, short reaction times, and high yields without the need for chromatographic purification. bohrium.com Similarly, silica-immobilized L-proline has been used to catalyze the Knoevenagel condensation and intramolecular cyclization of salicylaldehydes with ethyl trifluoroacetoacetate under solvent-free conditions, either in a conventional oven or with microwave irradiation, providing an economical and environmentally friendly route to 2-hydroxy-2-(trifluoromethyl)-2H-chromenes. researchgate.net
Utilization of Environmentally Benign Solvents (e.g., Water, Ethanol)
The use of environmentally benign solvents, particularly water and ethanol, is a cornerstone of green chemistry approaches to synthesizing chromene derivatives. These solvents are non-toxic, readily available, and safe to handle, making them attractive alternatives to traditional organic solvents.
A catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines has been developed using water as the solvent under reflux conditions. researchgate.netresearchgate.net In this green protocol, water itself is proposed to catalyze the reaction through hydrogen bonding, which increases the electrophilicity of the carbonyl group in glyoxalic acid. researchgate.netresearchgate.net This method is highlighted by its high yields, short reaction times, and simple, environmentally friendly operation. researchgate.netresearchgate.net
Ethanol, another green solvent, is also widely used. echemcom.com Novel chromene carbonitriles have been synthesized via a catalyst-free, multi-component reaction of pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature, with ethanol proving to be the most suitable solvent compared to water or methanol. orientjchem.org Furthermore, a water-ethanol mixture has been effectively used as a green medium for the synthesis of 2-amino-4H-chromenes, employing melamine (B1676169) as an inexpensive and reusable organocatalyst. echemcom.com The use of ethanol as an environmentally friendly solvent is a notable feature that avoids the need for toxic alternatives. rsc.org
Development and Application of Reusable Catalytic Systems
Magnetic nanocatalysts are particularly advantageous in this regard. The Cr(III)/Fe3O4@SiO2 nanocatalyst, used for the synthesis of this compound derivatives, can be easily separated from the reaction mixture using an external magnet and has demonstrated good stability and reusability. jsynthchem.comjsynthchem.com Similarly, nano CuFe2O4 has been employed as a reusable magnetic catalyst for the synthesis of 2-amino-5,10-dioxo-4-styryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile, with the catalyst being recoverable for five consecutive runs without a significant drop in activity. researchgate.net
Organocatalysts have also been designed for reusability. Melamine, utilized in the synthesis of 4-aryl-4H-chromenes in a water-ethanol medium, is easily recovered by evaporating the solvent and can be reused effectively. echemcom.com In a different approach, iron ore pellets have been introduced as a natural, heterogeneous, and reusable catalyst for the synthesis of dihydropyrano[c]chromene derivatives in water. ijcce.ac.ir This catalyst was successfully reused for six cycles with high yields. ijcce.ac.ir
| Catalyst System | Synthetic Application | Solvent | Reusability |
| Cr(III)/Fe3O4@SiO2 Nanocatalyst | Synthesis of this compound derivatives | Solvent-free | Easily recovered with a magnet; good stability and reusability. jsynthchem.comjsynthchem.com |
| Melamine | Synthesis of 2-amino-4H-chromenes | Water:Ethanol | Recovered by solvent evaporation; reusable without significant loss of activity. echemcom.com |
| Iron Ore Pellet | Synthesis of dihydropyrano[c]chromene derivatives | Water | Reused successfully for six cycles with high yields. ijcce.ac.ir |
| Nano CuFe2O4 | Synthesis of benzo[g]chromene-3-carbonitrile derivatives | Not specified | Recovered and reused for five consecutive runs. researchgate.net |
| 2-Aminopyridine | Synthesis of 2-amino-4H-benzo[g]chromene derivatives | Not specified | Employed as a reusable catalyst. thieme-connect.de |
Catalytic Synthesis of 2H-Chromene-2,4(3H)-diones
The synthesis of 2H-chromene scaffolds has been greatly advanced by the development of diverse catalytic methodologies. These strategies are generally categorized into three main approaches: catalysis with transition metals, metal-free Brønsted and Lewis acid/base catalysis, and organocatalysis. researchgate.netmsu.eduacs.org Each approach offers distinct advantages regarding substrate scope, reaction conditions, and stereoselectivity.
Transition Metal-Catalyzed Processes (e.g., Cr(III)/Fe3O4 Nanocatalyst, Cobalt-Catalyzed, Copper(I) Iodide Catalysis)
Transition metal catalysts are powerful tools for constructing the 2H-chromene ring system through various ring-closing strategies. msu.edu
Chromium (Cr(III))/Fe3O4 Nanocatalyst : A green, reusable nanocatalyst composed of Cr(III)/Fe3O4@SiO2 has proven highly efficient for the multicomponent synthesis of this compound derivatives. jsynthchem.comjsynthchem.com This catalyst functions under solvent-free conditions, demonstrating high activity and selectivity, and can be easily recovered using a magnet for subsequent reactions. jsynthchem.com
Cobalt-Catalyzed Synthesis : A novel route to 2H-chromenes utilizes cobalt(II)-based metalloradical catalysis. msu.edunih.gov This process involves the reaction of salicyl N-tosylhydrazones with terminal alkynes. The cobalt(II) complex activates the tosylhydrazone to form a Co(III)-carbene radical intermediate, which then undergoes a tandem radical addition-cyclization pathway to yield the 2H-chromene product in good yields. msu.edunih.gov
Copper(I) Iodide Catalysis : Copper(I) iodide has been used as a catalyst in the synthesis of isoxazole-fused 2H-chromenes. ipb.pt The methodology involves a two-step protocol starting with a copper(I) iodide-catalyzed 1,3-dipolar cycloaddition, followed by a palladium-catalyzed cyclization. ipb.pt In a different approach, Cu(I)Cl has been used at low loads for the intramolecular O-arylation to synthesize 2,3,4,9-tetrahydro-1H-xanthen-1-ones, a related chromene structure. acs.org
| Catalyst | Reactants | Key Features |
| Cr(III)/Fe3O4@SiO2 | 4-hydroxycoumarin, anilines, 3-oxopropanoic acid | Green, reusable nanocatalyst; solvent-free conditions. jsynthchem.comjsynthchem.com |
| Cobalt(II) Porphyrin | Salicyl N-tosylhydrazones, terminal alkynes | Proceeds via metalloradical activation and tandem radical addition-cyclization. msu.edunih.gov |
| Copper(I) Iodide | 2-propargyloxyiodobenzenes, N-hydroxybenzimidoyl chlorides | Part of a two-step protocol also involving a palladium catalyst. ipb.pt |
| FeCl3 | Alkynyl ethers of salicylaldehyde (B1680747) | Catalyzes intramolecular alkyne-carbonyl metathesis. msu.edu |
| ZnO Nanoparticles | Cyclic-1,3-diones, salicylaldehydes | Nanoparticle catalyzed organic synthesis enhancement (NOSE) chemistry. iiserpune.ac.in |
Metal-Free Brønsted and Lewis Acid/Base Catalysis
Metal-free catalytic systems, employing Brønsted and Lewis acids or bases, are attractive for synthesizing 2H-chromenes due to economic and environmental advantages, as they avoid contamination of the final products with potentially toxic metals. acs.org
A dual-catalyst system using p-toluenesulfonic acid monohydrate (a Brønsted acid) and pyrrolidine (B122466) (an organocatalyst) has been developed for the selective synthesis of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. researchgate.net This method is valued for its high selectivity and operational simplicity under mild conditions. researchgate.net
Furthermore, cooperative catalysis involving both Brønsted and Lewis acids has been explored. A novel dual-catalyst system featuring a Brønsted acid and a Lewis acid was developed to promote the C-C bond formation between oxocarbenium precursors derived from chromene acetals and ethyl diazoacetate. nih.gov In some cases, the addition of lanthanide triflate salts as Lewis acids can enhance reactions catalyzed by chiral Brønsted acids. nih.gov The synthesis of various chromene derivatives can also be promoted by a range of Lewis acids, such as CeCl3·7H2O, or Brønsted acids like p-toluenesulfonic acid (p-TSA). iiserpune.ac.in
Organocatalytic Approaches (e.g., Chiral Secondary Amine Catalysis)
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy in the synthesis of 2H-chromenes, particularly for achieving enantioselectivity. msu.eduacs.org
Chiral Secondary Amine Catalysis : Chiral secondary amines, often used with an organic acid co-catalyst, can promote the synthesis of chromene derivatives through aromatic iminium ion activation. msu.edu These catalysts are instrumental in asymmetric reactions, such as the Diels-Alder reaction, by activating reactants to yield products with high optical purity. alfachemic.com
L-Proline Catalysis : L-proline, a readily available amino acid, has been shown to be an efficient organocatalyst for the synthesis of substituted 2H-chromenes. It can catalyze the three-component reaction of salicylaldehydes with diketones in an alcohol solvent. researchgate.net Additionally, silica-immobilized L-proline serves as an effective and reusable catalyst for synthesizing 2-hydroxy-2-(trifluoromethyl)-2H-chromenes under solvent-free conditions. researchgate.net
Other Organocatalysts : A variety of other organocatalysts have been successfully employed. Melamine has been used as a cheap, efficient, and reusable catalyst for synthesizing 4-aryl-4H-chromenes. echemcom.com Guanidine hydrochloride is another low-cost organocatalyst used for the solvent-free synthesis of complex chromene derivatives. bohrium.com
Nanocatalyst Applications
The use of nanocatalysts in organic synthesis has gained considerable attention due to their high catalytic activity, reusability, and environmentally friendly nature. In the context of this compound and its analogs, several nanocatalysts have been effectively employed.
A green and reusable nanocatalyst, Cr(III)/Fe3O4@SiO2, has demonstrated remarkable efficiency in the multicomponent synthesis of chromene-2,4(3H)-dione derivatives. jsynthchem.com This method is conducted under solvent-free conditions, which significantly reduces the environmental impact by eliminating the need for organic solvents. jsynthchem.com The catalyst's core of iron oxide nanoparticles allows for easy magnetic separation and recycling, while the chromium (III) ions provide the catalytic activity. jsynthchem.com This system has been shown to produce high yields of the desired products in short reaction times. jsynthchem.com
Another innovative approach involves the use of a natural-based magnetic nanocatalyst, nano-cellulose/Ti(IV)/Fe3O4. nih.govrsc.org This catalyst has been successfully used for the synthesis of various chromene skeletons through the reaction of malononitrile, an aldehyde, and a C-H activated acid like 4-hydroxycoumarin. rsc.org The reactions are carried out at 70°C under solvent-free conditions, highlighting the green aspects of this methodology. rsc.org The catalyst's structure has been confirmed through various analytical techniques, including XRD, SEM, FT-IR, and TEM. rsc.org
Nano-SiO2 has also been reported as a reusable nanocatalyst for the green synthesis of 2-amino-4H-chromenes in an aqueous solution. biointerfaceresearch.com While not directly for this compound, this demonstrates the versatility of nanocatalysts in synthesizing the broader chromene scaffold. The benefits of this protocol include energy efficiency, operational simplicity, and high yields. biointerfaceresearch.com
Table 1: Nanocatalysts in Chromene Synthesis
| Catalyst | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| Cr(III)/Fe3O4@SiO2 | Multicomponent | Solvent-free | Green, reusable, high yields, short reaction time jsynthchem.com |
| nano-cellulose/Ti(IV)/Fe3O4 | Malononitrile, Aldehyde, 4-Hydroxycoumarin | 70°C, Solvent-free | Natural-based, magnetic, reusable nih.govrsc.org |
| nano-SiO2 | Aldehyde, Malononitrile, Resorcinol | 70°C, H2O | Green, reusable, economical, high yields biointerfaceresearch.com |
Advanced Techniques in this compound Synthesis
Modern synthetic chemistry has embraced advanced techniques that offer significant advantages over conventional methods, such as reduced reaction times, increased yields, and improved energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of complex molecules. This technique has been extensively applied to the synthesis of various 2H-chromene derivatives. For instance, a one-pot, microwave-assisted reaction has been used to synthesize novel 2H-chromene derivatives bearing phenylthiazolidinone moieties. nih.govnih.govresearchgate.net This method often involves the use of a solvent like DMF with a few drops of glacial acetic acid, with reactions completing in as little as 8-10 minutes at 120°C. nih.govresearchgate.netmdpi.com
The synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives has also been achieved efficiently using microwave irradiation under solvent-free conditions. ajol.info This approach involves the treatment of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297). ajol.info Similarly, the synthesis of 4-(benzo[d]-1,3-dioxo-5-yl)-[2,3-c]-N-aryl pyrolo-1,3-dione-3,4,5,6-tetrahydro-2H-benzo[h]chromene derivatives via a Diels-Alder reaction is significantly enhanced by microwave irradiation, reducing reaction times from hours to minutes. researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Microwave Conditions | Conventional Conditions | Reference |
|---|---|---|---|
| Phenylthiazolidinone-bearing 2H-chromenes | 120°C, 8-10 min | Reflux, 4-7 h | nih.govresearchgate.netmdpi.com |
| 5H-chromeno[2,3-d]pyrimidines | Solvent-free, MW irradiation | Not specified | ajol.info |
| Tetrahydro-2H-benzo[h]chromenes | MW irradiation, minutes | Not specified, hours | researchgate.net |
Solid-state reactions, particularly when combined with microwave irradiation, offer a green and efficient alternative to traditional solvent-based synthesis. This method has been successfully used for the preparation of oxadeazaflavines (2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones) through the thermal cyclization of ortho-halobenzylidene barbiturates. researchgate.net The use of solid-state conditions with microwave irradiation afforded the products in just 5 minutes with yields ranging from 47% to 98%. researchgate.net This technique avoids the use of often toxic and environmentally harmful solvents. Further stabilization in the solid state can occur through intermolecular interactions like hydrogen bonds and π-π stacking. nih.gov
Synthesis of Specific Classes of this compound Derivatives
The core this compound structure can be modified to create a diverse array of derivatives with unique chemical and biological properties. This section focuses on the synthesis of fused ring systems and derivatives functionalized with other heterocyclic moieties.
The fusion of additional rings to the this compound scaffold leads to complex polycyclic structures with potentially enhanced biological activities.
2H-furo[3,2-c]chromene-2,4(3H)-diones: A catalyst-free, environmentally benign procedure has been developed for the synthesis of novel 2H-furo[3,2-c]chromene-2,4(3H)-diones. researchgate.netresearchgate.net This one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines is carried out in water under reflux conditions, where water itself acts as a catalyst. researchgate.netresearchgate.net Another approach involves the reaction between dibenzoylacetylene (B1330223) and 4-hydroxycoumarin in the presence of NaH to yield 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromene-4(2H)-one, a precursor to other furo[3,2-c]chromene derivatives. researchgate.netnih.gov
Chromeno-pyrimidine derivatives: Several synthetic routes to chromeno[2,3-d]pyrimidine derivatives have been reported. One method involves the reaction of barbituric acid with substituted salicylaldehydes in the presence of an ionic liquid catalyst. researchgate.net For example, the reaction of barbituric acid and 5-bromo-2-hydroxybenzaldehyde yields 5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.net Another route involves the cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation. ajol.info
Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione: A series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been successfully synthesized via a Diels-Alder reaction. nih.govrsc.orgresearchgate.netconsensus.apprsc.org This reaction typically involves a 2,2-disubstituted-4-styryl-2H-chromene and an N-substituted maleimide (B117702) in a solvent like toluene. nih.govresearchgate.net The yields of these reactions are generally good to excellent. nih.gov
The incorporation of other heterocyclic rings into the 2H-chromene structure is a common strategy to generate novel compounds with diverse pharmacological profiles.
Thiazolidine-2,4-dione: 2H-chromene derivatives bearing a thiazolidine-2,4-dione moiety have been synthesized and evaluated for their biological activities. nih.govbas.bgresearchgate.netnih.govderpharmachemica.com A common synthetic route is the Knoevenagel condensation of a 2-substituted-2H-chromene-3-carbaldehyde with 1,3-thiazolidine-2,4-dione. bas.bg
Rhodanine: Similar to the thiazolidine-2,4-diones, rhodanine-containing 2H-chromene derivatives have been synthesized as potential anticancer agents. nih.govresearchgate.netd-nb.info The synthesis generally follows a Knoevenagel condensation pathway. nih.gov
Hydantoin (B18101): Hydantoin-functionalized 2H-chromene derivatives have also been prepared and investigated for their biological properties. nih.govbas.bgresearchgate.netresearchgate.netnih.gov The synthesis involves the condensation of a suitable 2H-chromene-3-carbaldehyde with a hydantoin. bas.bg Studies have shown that the nature and position of substituents on both the chromene and hydantoin rings can significantly influence the biological activity of the final compound. nih.gov
Table 3: Synthesis of 2H-Chromene Derivatives with Heterocyclic Moieties
| Heterocyclic Moiety | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione | Knoevenagel condensation | 2-substituted-2H-chromene-3-carbaldehyde, 1,3-thiazolidine-2,4-dione | bas.bg |
| Rhodanine | Knoevenagel condensation | 2H-chromene-3-carbaldehyde, Rhodanine | nih.gov |
| Hydantoin | Knoevenagel condensation | 2H-chromene-3-carbaldehyde, Hydantoin | bas.bg |
Substituted 3-Nitro-2H-Chromenes
The synthesis of 3-nitro-2H-chromene derivatives, a key substructure within the broader class of 2H-chromene-2,4(3H)-diones, has been approached through various strategic methodologies. These methods include direct nitration, cyclization reactions of appropriately substituted precursors, and modifications of a pre-formed chromene ring. The presence of the nitro group is significant as it activates the molecule for further functionalization, particularly for nucleophilic substitution reactions. asianpubs.org
One common strategy involves the condensation of salicylaldehyde derivatives with compounds bearing a nitro group. For instance, substituted 2-hydroxybenzaldehydes react with nitroethylene (B32686) in the presence of di-n-butylamine to yield 3-nitro-2H-chromenes in fair to excellent yields. tandfonline.com A similar approach utilizes the reaction of salicylaldehydes with 2-nitroethanol (B1329411) under various conditions. A microwave-assisted, solvent-free, phase-transfer catalysis (PTC) method, using potassium carbonate as a solid support and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, provides a rapid and environmentally friendly route to these compounds. yu.edu.jo The reaction of salicylaldehyde with ω-nitrostyrene also yields 2-substituted 3-nitro-2H-chromene derivatives. oup.com
Another efficient method is the cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes, which can be catalyzed by potassium carbonate under solvent-free ball milling conditions to produce 3-nitro-2H-chromenes in good yields. organic-chemistry.org Furthermore, an enantioselective variant of this tandem reaction, catalyzed by a simple L-proline derived aminocatalyst, yields 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity in a short time. organic-chemistry.org
The direct nitration of a pre-formed chromene ring is also a viable pathway. For example, the regioselective nitration of 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene has been used to synthesize the corresponding 6-nitro derivative. rsc.org
Derivatization of the 3-nitro-2H-chromene scaffold is a key strategy for creating diverse molecular structures. The 4-chloro-3-nitrocoumarin (B1585357) intermediate is particularly useful for synthesizing 4-substituted derivatives. For example, its reaction with various arylamines in the presence of a base like triethylamine (B128534) leads to the formation of 4-arylamino-3-nitrocoumarins. internationalscholarsjournals.com Similarly, a series of novel 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives were prepared through a nucleophilic substitution reaction between 4-chloro-3-nitro-2H-chromene-2-one and 4-(4-aminophenyl)morpholine-3-one. asianpubs.org The presence of the nitro group at position 3 facilitates these substitution reactions, allowing them to proceed conveniently at low temperatures. asianpubs.org
Further modifications can be introduced at other positions of the chromene ring. For instance, 6-alkynyl analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene have been synthesized via a Sonogashira reaction, starting from a 6-iodo derivative. nih.gov This demonstrates the potential for extensive functionalization of the benzene (B151609) ring portion of the chromene system.
The reactivity of the 3-nitro-2H-chromene system is also influenced by the substituent at the 2-position. Studies have shown different behaviors for 2-phenyl-, 2-trifluoromethyl-, and 2-trichloromethyl-substituted 3-nitro-2H-chromenes in reactions with stabilized azomethine ylides, leading to different stereochemical outcomes and product types. mdpi.com
A one-pot, metal-free synthesis of 3-nitro-coumarins has been developed using the nitrative cyclization of aryl alkynoates with tert-butyl nitrite (B80452) (TBN) as the sole reagent. rsc.orgrsc.org This radical-triggered cascade reaction proceeds via nitro radical addition to the alkyne, followed by spirocyclization and ester migration, offering a convenient route with high regioselectivity and good functional group tolerance. rsc.orgrsc.org
The following tables summarize some of the synthetic strategies for obtaining substituted 3-nitro-2H-chromenes.
Table 1: Synthesis of 3-Nitro-2H-Chromenes via Condensation Reactions
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Substituted 2-hydroxybenzaldehydes, Nitroethylene | di-n-butylamine | Substituted 3-nitro-2H-chromenes | Fair to Excellent | tandfonline.com |
| Salicylaldehyde derivatives, 2-Nitroethanol | K₂CO₃, TBAB, Microwave irradiation (solvent-free) | Substituted 3-nitro-2H-chromene derivatives | Good | yu.edu.jo |
| Salicylaldehyde derivatives, β-Nitrostyrenes | K₂CO₃, Ball milling (solvent-free) | 3-Nitro-2H-chromenes | Good | organic-chemistry.org |
| Salicylaldehyde, ω-Nitrostyrene | - | 3-Nitro-2-phenyl-2H-chromene | - | oup.com |
| Aryl alkynoates | tert-butyl nitrite (TBN) | 3-Nitrocoumarins | Good | rsc.orgrsc.org |
Table 2: Synthesis of Substituted 3-Nitro-2H-Chromenes via Derivatization
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Chloro-3-nitrocoumarin, Arylamines | Triethylamine, Ethyl acetate, Reflux | 4-Arylamino-3-nitrocoumarins | Moderate to Good | internationalscholarsjournals.com |
| 4-Chloro-3-nitro-2H-chromene-2-one, 4-(4-Aminophenyl)morpholine-3-one | K₂CO₃, DMF | 4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives | Good | asianpubs.org |
| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene, Alkynes | Sonogashira reaction | 6-Alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | - | nih.gov |
| 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene | Nitrating agent | 6-Nitro-4-chloro-7-methoxy-2,2-dimethyl-2H-chromene | - | rsc.org |
Fundamental Reaction Mechanisms in 2H-Chromene Formation
The synthesis of the this compound core and its derivatives can be achieved through various mechanistic pathways. These routes often involve intricate cyclization and tandem reactions, highlighting the diverse reactivity of the precursors.
Intramolecular Cyclization Pathways (e.g., Rauhut–Currier Reaction)
Intramolecular cyclization is a key strategy for forming the 2H-chromene ring system. The Rauhut–Currier reaction, for instance, has been effectively catalyzed by lithium selenolates to produce 2H- and 4H-chromenes. nih.govacs.org This reaction involves the nucleophilic addition of a catalyst to an α,β-unsaturated carbonyl compound, which generates an enolate that then attacks another part of the molecule. researchgate.net The regioselectivity of this cyclization is highly dependent on the substituents. For example, when an ethoxy group is present at the R2 position of a chalcone derivative, the formation of 2H-chromenes is favored. acs.org The reaction is sensitive to both steric and electronic factors of the substituents. researchgate.net
Tandem Reaction Sequences (e.g., Seleno-Michael/Michael Reaction)
Tandem, or cascade, reactions offer an efficient route to complex molecules like 2H-chromene derivatives from simpler starting materials in a single pot. A notable example is the seleno-Michael/Michael reaction, which can be catalyzed by a nucleophilic seleno-organic catalyst to form 2H- and 4H-chromenes. acs.orguj.edu.placs.org This sequence demonstrates the power of tandem processes in rapidly building molecular complexity. Another example involves an iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes, leading to tetrahydrochromeno heterocycles. nih.gov
Nucleophilic Additions and Substitutions
The electrophilic centers within the this compound structure make it susceptible to a variety of nucleophilic attacks. The reactivity of 3-[(chromon-3-yl)methylidene]-2H-chromene-2,4(3H)-dione has been explored with a range of nucleophiles. tandfonline.comresearchgate.net Reactions with primary amines yield enaminones, while treatment with carbon nucleophiles like malononitrile and ethyl cyanoacetate (B8463686) leads to pyran derivatives. tandfonline.comresearchgate.net Furthermore, condensation with hydrazine (B178648) hydrate (B1144303) produces a chromeno[4,3-c]pyrazole. tandfonline.comresearchgate.net These reactions underscore the utility of this compound as a scaffold for generating diverse heterocyclic compounds.
Ring-Opening and Ring-Closing Reaction Dynamics
The synthesis of chroman-2,4-diones can be achieved through a palladium-catalyzed ring-opening/ring-closing sequence. nih.gov This process can involve an aza-Michael addition of an amine to a 3-iodochromone, leading to the opening of the pyrone ring. nih.gov The resulting intermediate can then undergo an intramolecular aryloxycarbonylation, which is a ring-closing step, to form the chroman-2,4-dione structure. nih.gov This type of reaction, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, highlights the dynamic nature of the chromone (B188151) system. nih.gov The reaction of chromone-3-carboxylic acid with carbon nucleophiles can also proceed through a Michael addition followed by ring opening, decarboxylation, and subsequent intramolecular cyclization. tubitak.gov.tr
Diels-Alder Reaction Pathways
The Diels-Alder reaction provides a powerful method for constructing the polycyclic systems incorporating the chromene framework. Fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been synthesized through the Diels-Alder reaction of 2,2-disubstituted-4-styryl-2H-chromenes with N-substituted maleimides. nih.govrsc.org In these [4+2] cycloaddition reactions, the 2H-chromene derivative acts as the diene. The stereochemistry of the product is often governed by the endo approach of the dienophile, influenced by secondary orbital interactions. nih.gov The yield of these reactions can be affected by the steric bulk of the substituents on the chromene ring. nih.govrsc.org
Interactive Data Tables
Table 1: Selected Nucleophilic Reactions of a 3-Substituted this compound Derivative
| Nucleophile | Reagent | Product Type | Reference |
| Primary Amines | Various | Enaminones | tandfonline.comresearchgate.net |
| Carbon Nucleophiles | Malononitrile, Ethyl Cyanoacetate | Pyran Derivatives | tandfonline.comresearchgate.net |
| Hydrazine | Hydrazine Hydrate | Chromeno[4,3-c]pyrazole | tandfonline.comresearchgate.net |
| Hydrazine | Cyanoacetohydrazide (in DMF) | Pyrazole Derivative | tandfonline.comresearchgate.net |
| Hydrazine | Cyanoacetohydrazide (in Acetic Acid) | Pyrazolo[3,4-b]pyridine | tandfonline.comresearchgate.net |
| Phenylhydrazine | Phenylhydrazine | Pyrazole Derivative | researchgate.net |
| Hydroxylamine | Hydroxylamine Hydrochloride | Isoxazole Derivative | researchgate.net |
| Guanidine | Guanidine, Cyanoguanidine | Pyrimidine Derivatives | researchgate.net |
| Diamines | Ethylenediamine | Diazepine Derivatives | researchgate.net |
| o-Phenylenediamine | o-Phenylenediamine | Benzodiazepine Derivative | researchgate.net |
| o-Aminophenol | o-Aminophenol | Benzoxazepine Derivative | researchgate.net |
| o-Aminothiophenol | o-Aminothiophenol | Benzothiazepine Derivative | researchgate.net |
Table 2: Diels-Alder Reaction of 2,2-Disubstituted-4-styryl-2H-chromenes with N-Methyl Maleimide
| R2 Substituent on Chromene | Product Yield | Reference |
| 2,2-Dimethyl | 91-94% | nih.govrsc.org |
| 2,2-Diethyl | 88-91% | nih.govrsc.org |
Modulation of Reactivity through Substituent Effects
The chemical behavior of the this compound scaffold can be finely tuned by the introduction of various substituents. These substituents can alter the electron density distribution and introduce steric bulk, thereby influencing the rate, regioselectivity, and stereoselectivity of its reactions.
The electronic nature of substituents on the this compound ring system plays a pivotal role in modulating its reactivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the outcomes of chemical reactions.
For instance, in copper-catalyzed reactions, coumarins bearing electron-withdrawing substituents have been observed to give higher yields than those with electron-donating substituents. encyclopedia.pub Conversely, in the synthesis of bis-(4-hydroxycoumarin) derivatives, both highly electron-rich substrates (with EDGs like methoxy) and those with strong EWGs (like nitro) can lead to excellent yields, suggesting that the electronic effect is highly dependent on the specific reaction mechanism. lew.ro
The antioxidant properties of 4-hydroxycoumarin derivatives are also heavily influenced by substituent electronic effects. The introduction of an electron-donating group, such as a methyl, methoxy, or hydroxyl group, on a 3-phenyl substituent can decrease the O-H bond dissociation enthalpy, resulting in enhanced antioxidant activity. researchgate.net This highlights the importance of the electron-donating character of substituents for increasing the radical scavenging capacity of these molecules. researchgate.net
Furthermore, the photophysical properties, such as fluorescence, are sensitive to the electronic nature of substituents. Generally, the introduction of electron-donating groups on the coumarin (B35378) framework leads to a bathochromic (red) shift in the absorption and emission spectra. srce.hr For example, derivatives with dimethylamino and acetamido groups exhibit the highest fluorescence quantum yields. srce.hr
| Reaction/Property | Substituent Type | Effect on Reactivity/Property | Reference(s) |
| Copper-Catalyzed Synthesis | Electron-Withdrawing | Higher yields | encyclopedia.pub |
| Synthesis of Bis-(4-hydroxycoumarin)s | Electron-Donating | High yields | lew.ro |
| Synthesis of Bis-(4-hydroxycoumarin)s | Electron-Withdrawing | Excellent yields | lew.ro |
| Antioxidant Activity (3-aryl derivatives) | Electron-Donating | Increased activity | researchgate.net |
| Fluorescence | Electron-Donating | Bathochromic shift, enhanced quantum yield | srce.hr |
Steric hindrance, arising from the spatial arrangement of atoms within a molecule, can significantly impact the reactivity of the this compound core. The size and position of substituents can dictate the accessibility of reactive sites to incoming reagents.
In some reactions, such as the synthesis of certain bis-(4-hydroxycoumarin) derivatives, steric hindrance from substituents on the reacting aldehyde does not appear to have a significant effect on the reaction outcome. lew.ro Similarly, some copper-catalyzed reactions of coumarins are reported to not be significantly affected by the steric hindrance of substituents on the coumarin ring itself. encyclopedia.pub
However, in other contexts, steric effects are pronounced. For example, the coupling reaction of the 4-hydroxycoumarin anion with aryl halides is sensitive to the steric bulk of the aryl radical, indicating that significant steric hindrance can impede the reaction. conicet.gov.ar A study on alkyl analogs of warfarin (B611796), a prominent 4-hydroxycoumarin derivative, revealed a clear steric trend in the equilibrium between their open-chain and cyclic hemiketal tautomers. As the bulk of an alkyl substituent increases (from methyl to tert-butyl), the equilibrium shifts significantly. researchgate.net
| Reaction | Influence of Steric Hindrance | Observation | Reference(s) |
| Synthesis of bis-(4-hydroxycoumarin)s | Low | Substrate steric hindrance did not significantly affect the reaction outcome. | lew.ro |
| Copper-catalyzed reactions | Low | Reaction was not significantly affected by steric hindrance of coumarin substituents. | encyclopedia.pub |
| Photoinduced arylation | High | The coupling reaction is sensitive to high steric hindrance of the aryl radical. | conicet.gov.ar |
| Tautomeric equilibrium of warfarin analogs | High | Increasing bulk of alkyl substituents shifts the equilibrium between open and cyclic forms. | researchgate.net |
Regioselectivity and Stereoselectivity in Synthetic Transformations
The synthesis of complex molecules based on the this compound scaffold often involves the formation of new stereocenters and requires precise control over the regiochemical and stereochemical outcomes of the reactions.
Regioselectivity is critical in reactions where the 4-hydroxycoumarin nucleophile can attack a reagent at different positions. For example, the reaction of 4-hydroxycoumarin with α,β-unsaturated aldehydes can result in either 1,2- or 1,4-addition, with the regiochemical outcome being dependent on the substituents on the olefinic double bond. thieme-connect.com A novel radical-based approach has been developed for the C3 functionalization of 4-hydroxycoumarins, which demonstrates complete regioselectivity and avoids the O-alkylation products that can be a problem in other methods. nih.gov Furthermore, an acid-catalyzed annulation with isoprene (B109036) can be directed to yield either pyranocoumarins or pyranochromones with high regioselectivity by choosing a strong Brønsted acid or a Lewis acid catalyst, respectively. dicp.ac.cn The FeCl3-catalyzed ring-opening of aryl oxiranes with 4-hydroxycoumarins also proceeds with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered site of the oxirane. rsc.orgresearchgate.net
Stereoselectivity , the preferential formation of one stereoisomer over another, is paramount in the synthesis of chiral 4-hydroxycoumarin derivatives, many of which are used as pharmaceuticals. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For instance, the highly enantioselective 1,4-Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, catalyzed by chiral imidazolidinones, provides a direct route to optically active warfarin and related compounds. mdpi.comresearchgate.net Similarly, dual catalysis systems, employing a cinchona primary amine derivative and a silver salt, have been used for the stereoselective one-pot synthesis of annulated coumarins. beilstein-journals.org More complex systems, such as a ternary-catalytic multicomponent reaction, have been developed to construct 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters with good to excellent diastereoselectivities. rsc.orgrsc.org
| Reaction Type | Key Feature | Catalyst/Conditions | Outcome | Reference(s) |
| Reaction with enals | Regioselectivity | Substituent-dependent | 1,2- or 1,4-addition products | thieme-connect.com |
| Radical alkylation | Regioselectivity | Photochemical activation | Exclusive C3 functionalization | nih.gov |
| Annulation with isoprene | Regiodivergence | Brønsted vs. Lewis acid | Pyranocoumarins vs. pyranochromones | dicp.ac.cn |
| Ring-opening of oxiranes | Regioselectivity | FeCl3 | Attack at less hindered site | rsc.orgresearchgate.net |
| 1,4-Michael addition | Enantioselectivity | Chiral organocatalyst | Enantiopure warfarin derivatives | mdpi.comresearchgate.net |
| Annulation reactions | Stereoselectivity | Dual catalysis (chiral amine/Ag salt) | Enantioenriched annulated coumarins | beilstein-journals.org |
| Multicomponent reaction | Diastereoselectivity | Ternary catalysis (Pd/amine/acid) | Adjacent quaternary and tertiary stereocenters | rsc.orgrsc.org |
Spectroscopic Analysis Techniques
NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In derivatives of this compound, the aromatic protons of the chromene ring typically appear as multiplets in the range of δ 7.25–7.91 ppm in the ¹H NMR spectrum. nih.gov For instance, in a dopamine-substituted derivative, the aromatic protons of the 2,4-dioxochroman moiety were observed in this region. nih.gov In other substituted chromenes, aromatic protons have been noted between δ 7.70-7.98 ppm. psu.edu
¹³C NMR spectroscopy confirms the presence of the key carbonyl groups. The lactone carbonyl carbon (C-2) and the ketone carbonyl carbon (C-4) in a dopamine (B1211576) derivative showed distinct resonances at δ 162.13 ppm and 179.60 ppm, respectively. nih.gov The signals for the carbon atoms within the coumarin moiety of this derivative were identified over a broad range from δ 96.18 to 179.60 ppm. nih.gov The specific chemical shifts can vary based on the substitution pattern on the chromene ring and the nature of the side chains. nih.govd-nb.info
Table 1: Representative NMR Data for this compound Derivatives
| Compound / Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |
| 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione | ¹H NMR | 7.25 - 7.91 | Aromatic protons (dioxochroman part) | nih.gov |
| ¹H NMR | 2.80 and 3.60 | Methylene protons (C2″–H and C1″–H) | nih.gov | |
| ¹³C NMR | 162.13 | Lactone carbon (C-2) | nih.gov | |
| ¹³C NMR | 179.60 | Ketone carbon (C-4) | nih.gov | |
| ¹³C NMR | 96.18 | C-3 | nih.gov | |
| 2-Alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | ¹H NMR | 4.65 - 4.82 | CH proton | d-nb.info |
| ¹³C NMR | 160.4 - 165.0 | Carbonyl carbons | d-nb.info | |
| ¹³C NMR | 196.3 - 196.5 | Carbonyl carbon | d-nb.info |
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound and its derivatives, the most characteristic signals are those from the carbonyl (C=O) stretching vibrations.
The IR spectra of these compounds typically show strong absorption bands corresponding to the lactone and ketone carbonyl groups. For example, in various derivatives, these C=O stretching vibrations are observed in the range of 1668 cm⁻¹ to 1710 cm⁻¹. nih.govpsu.edu Specifically, in a dopamine-substituted chroman-2,4-dione, the C=O stretch was identified at 1668 cm⁻¹, while the C–O group vibration appeared at 1118 cm⁻¹. nih.gov In derivatives where intramolecular hydrogen bonding is possible, such as those with enamine groups, a shift in the N-H vibration band to lower wavenumbers (between 3300 and 3000 cm⁻¹) may be observed. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Derivative | Functional Group | Wavenumber (cm⁻¹) | Source(s) |
| 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione | C=O (Ketone/Lactone) | 1668 | nih.gov |
| C–O | 1118 | nih.gov | |
| N-H and O-H | 3305 | nih.gov | |
| 4-Formylcoumarin derivative | C=O (Ketone/Lactone) | 1695 - 1710 | psu.edu |
| 2H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivative | C=O | 1673 | d-nb.info |
| N-H | 3441 | d-nb.info |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). This technique is used to confirm the identity of synthesized this compound derivatives. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For instance, the mass spectrum of a derivative, 3-((4-methyl-2-oxo-2H-chromen-6-yl)amino)-2-phenylthiazolidin-4-one, revealed a molecular ion peak at m/z 322, corresponding to its molecular formula C₁₉H₁₈N₂O₃. psu.edu The fragmentation pattern observed in the mass spectrum can also offer structural clues.
UV/Visible spectroscopy measures the electronic transitions within a molecule and is used to investigate the chromophoric systems in this compound derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis absorption spectrum of a histaminium (B1265317) tetrachlorozincate photocatalyst, used in the synthesis of chromene derivatives, showed a band-gap edge in the 200–300 nm region, which was attributed to photo-excitation from the valence band to the conduction band. scispace.com The photophysical properties of these compounds are important for applications in materials science and as photocatalysts. scispace.comnih.gov
Crystallographic Studies
While spectroscopic methods provide information about connectivity and functional groups, crystallographic studies, particularly X-ray diffraction, offer an unambiguous determination of the three-dimensional molecular structure in the solid state.
For example, the X-ray analysis of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione revealed that the molecule is not planar, with a significant dihedral angle of 61.46(3)° between the coumarin fragment and the dihydroxyphenyl ring. nih.gov This study also highlighted the role of multiple intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure. nih.gov Furthermore, analysis of bond lengths in related structures has shown that the C4=O3 bond (e.g., 1.248(2) Å) can be markedly longer than the C2=O2 bond (e.g., 1.223(2) Å), especially when the C4=O3 group is involved in strong hydrogen bonding. nih.govresearchgate.net Such detailed structural information is vital for understanding structure-activity relationships and for the rational design of new compounds. nih.govnih.gov
Single-Crystal X-ray Diffraction for Structural Confirmation
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the study of this compound derivatives, this method provides definitive proof of their molecular conformation, including bond lengths, bond angles, and stereochemistry. The resulting crystallographic data serve as the gold standard for structural confirmation.
The analysis of a newly synthesized coumarin derivative, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, by X-ray crystallography revealed the presence of several types of hydrogen bonds that contribute to the stabilization of its structure. nih.gov In a related study, the structure of 3-(1-(3-hydroxypropylamino)ethylidene)chroman-2,4-dione was also elucidated using single-crystal X-ray analysis, showing two crystallographically distinct, pseudocentrosymmetrically related molecules. researchgate.net The bond lengths observed in these structures are comparable to those in similar compounds. nih.govresearchgate.net For instance, the C4=O3 bond is typically elongated due to its involvement in strong hydrogen bonding when compared to the C2=O2 bond which is not involved in such interactions. nih.govresearchgate.net
The crystal structure of 2-(4-fluorophenyl)-2H-chromen-4(3H)-one, a flavanone (B1672756) derivative, was found to have a non-planar 2H-chromen-4(3H)-one moiety. nih.gov In its crystal lattice, molecules form inversion dimers through pairs of weak C—H⋯O hydrogen bonds. nih.gov The detailed structural characterization of 3-(1-m-chloridoethylidene)-chroman-2,4-dione was also achieved using X-ray crystallography, with the experimental data being corroborated by theoretical calculations. researchgate.net
The crystallographic data for 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one are presented below as a representative example.
Table 1: Crystallographic Data for 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁FO₂ |
| Formula Weight | 242.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.7896 (13) |
| b (Å) | 5.2309 (8) |
| c (Å) | 19.740 (3) |
| β (°) | 91.630 (11) |
| Volume (ų) | 1216.9 (3) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.10 |
Data sourced from reference nih.gov
Elemental Microanalysis
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of newly synthesized compounds, ensuring that the elemental composition of the product matches the theoretically calculated values. For derivatives of this compound, elemental analysis provides essential confirmation of their successful synthesis and purity.
The synthesis of various chromene derivatives is routinely followed by elemental analysis to validate their proposed structures. islandscholar.ca For example, the characterization of a palladium(II) complex with a ligand derived from 3-(1-aminoethylidene)-2H-chromene-2,4(3H)-dione included elemental analysis to confirm its composition. researchgate.netunivie.ac.at Similarly, the synthesis of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione was confirmed in part by elemental microanalysis for C, H, and N. nih.gov This technique is also applied to more complex structures, such as 2-alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, to support the structural data obtained from spectroscopic methods. d-nb.info
The following table presents a selection of this compound derivatives and their elemental analysis data, comparing the calculated (Calcd.) and experimentally found (Found) percentages for key elements.
Table 2: Elemental Analysis Data for Selected this compound Derivatives
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 3-(1-m-chloridoethylidene)-chromane-2,4-dione | C₁₁H₈ClNO₃ | C | 55.60 | - | researchgate.net |
| H | 3.39 | - | researchgate.net | ||
| N | 0.00 | - | researchgate.net | ||
| 2-Ethyl-5-(4-chlorophenyl)-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | C₂₁H₂₁ClN₂O₃ | C | 65.54 | - | d-nb.info |
| H | 5.50 | - | d-nb.info | ||
| N | 7.28 | - | d-nb.info | ||
| 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one | C₁₀H₇ClO₃ | C | 57.58 | 56.48 | psu.edu |
| H | 2.42 | 2.22 | psu.edu | ||
| Cl | 17.00 | 16.89 | psu.edu | ||
| 2-Amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | C₂₀H₁₀Br₂N₄O₂ | C | 48.22 | 47.98 | semanticscholar.org |
| H | 2.02 | 2.07 | semanticscholar.org |
Theoretical and Computational Chemistry Studies of 2h Chromene 2,4 3h Dione
Molecular Modeling and Geometry Optimization
The foundation of any computational study is the accurate determination of the molecule's three-dimensional structure. Molecular modeling and geometry optimization are processes that calculate the lowest energy arrangement of atoms in a molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net DFT calculations are central to the study of chromene derivatives, providing a balance between accuracy and computational cost. rsc.orgnih.gov These methods are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. bohrium.com For derivatives of the 2H-chromene-2,4(3H)-dione scaffold, DFT has been successfully used to characterize molecular structure and spectroscopic behavior. ni.ac.rs The theory's application allows for a detailed comparison between theoretical predictions and experimental data, such as those obtained from X-ray crystallography. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and well-validated combination for coumarin (B35378) derivatives is the B3LYP hybrid functional with empirical dispersion corrections (D3BJ), paired with a triple-zeta Pople-style basis set like 6-311++G(d,p). ni.ac.rsresearchgate.net
The selection of this theoretical model is often validated by comparing calculated structural parameters with high-quality experimental data from X-ray diffraction. For instance, in studies of 4-hydroxycoumarin (B602359) derivatives, the B3LYP-D3BJ functional has shown excellent agreement with crystallographic data. nih.gov The validation process involves calculating key geometric parameters for a known crystal structure and assessing the correlation. One study on a related compound, 3-(1-(phenylamino)ethylidene)chroman-2,4-dione, demonstrated the reliability of the B3LYP-D3BJ/6-311+G(d,p) model by comparing the calculated bond lengths with experimental values. ni.ac.rs
Below is a table comparing selected experimental and calculated bond lengths for a closely related derivative, showcasing the model's accuracy.
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP-D3BJ/6-311+G(d,p)) |
| O1–C2 | 1.388 | 1.391 |
| C2–C3 | 1.453 | 1.458 |
| C3–C4 | 1.436 | 1.442 |
| C4–O3 | 1.254 | 1.261 |
| C2–O2 | 1.223 | 1.218 |
| Data derived from a study on a 3-substituted chroman-2,4-dione derivative. ni.ac.rsnih.gov |
The high correlation coefficient (R > 0.96) and low mean absolute error (MAE < 0.8°) for bond angles further justify the selection of the B3LYP-D3BJ/6-311++G(d,p) level of theory for optimizing the structures of these compounds. nih.gov
Quantum Chemical Descriptors for Reactivity and Stability Analysis
Beyond structural determination, computational chemistry offers a suite of tools to analyze the electronic characteristics that govern a molecule's reactivity and stability. These analyses are based on the optimized molecular wavefunction.
Fukui functions are used within the framework of conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. bohrium.com This analysis helps in predicting the regioselectivity of chemical reactions. The Fukui function analysis has been applied to various chromene and coumarin derivatives to pinpoint the most reactive sites within the molecule. bohrium.comnih.gov By calculating the electron density changes upon the addition or removal of an electron, these functions highlight the areas where the molecule is most likely to interact with other reagents, providing valuable insights into its chemical behavior. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orge-bookshelf.de QTAIM analysis provides a rigorous method for partitioning a molecule into atomic basins and characterizing the nature of the chemical bonds through the properties of bond critical points (BCPs). amercrystalassn.org In the study of coumarin derivatives, QTAIM has been used to analyze intramolecular interactions, including hydrogen bonds and other stabilizing forces. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs allow for the classification of bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions, offering a detailed understanding of the forces holding the molecule together. core.ac.uk
Thermodynamic Parameter Calculations
The theoretical calculation of thermodynamic parameters provides fundamental information about the stability and reactivity of a molecule. These calculations are often performed using quantum chemical methods like Density Functional Theory (DFT). For derivatives of 4-hydroxycoumarin, computational methods such as DFT (B3LYP) have been employed to optimize molecular geometry and calculate various quantum-chemical properties. nih.gov Such studies can elucidate the thermodynamic driving forces and kinetic barriers for chemical reactions involving these compounds. grafiati.com While general methodologies for predicting thermodynamic properties of organic compounds through computational models exist, specific, detailed theoretical studies focusing solely on the thermodynamic parameters (such as enthalpy of formation, Gibbs free energy, and entropy) of the parent compound this compound are not extensively detailed in the currently reviewed literature. However, the thermodynamic parameters (ΔH and ΔS) for the binding of 7-hydroxycoumarin derivatives to proteins have been determined experimentally and supported by computational approaches, indicating that hydrophobic forces often play a dominant role in the interaction process. tandfonline.com
In Silico Investigations for Biological Activity Research
In silico methods are pivotal in modern drug discovery, allowing for the rapid screening and characterization of potential drug candidates. Derivatives of this compound have been the subject of numerous such investigations to predict and understand their biological activities.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its protein target. Numerous studies have employed molecular docking to investigate the potential of 4-hydroxycoumarin derivatives as inhibitors of various enzymes.
For instance, docking studies have been performed on 4-hydroxycoumarin derivatives against targets such as:
Cyclin-dependent kinase 8 (CDK-8): This enzyme is involved in the cell cycle, and docking studies have shown that 4-hydroxycoumarin enamines have good binding affinities with this protein, consistent with their experimental anti-tumor activities. nih.gov
E. coli DNA gyrase B: All compounds in a synthesized series of 4-hydroxycoumarin derivatives exhibited good binding energies against the 24-kDa DNA gyrase B fragment from E. coli. researchgate.net
HIV-1 Protease: The interaction of synthesized 4-hydroxycoumarin derivatives with the active site of HIV-1 protease was investigated, revealing that interactions are primarily mediated by hydrogen bonding and van der Waals forces. nih.gov
Glucosamine-6-Phosphate Synthase (GlcN-6-P): Fused coumarin derivatives have been studied as potential inhibitors of this enzyme, with docking simulations used to identify the best conformation based on the lowest binding energy. tandfonline.com
SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, coumarin derivatives have been docked into the active site of the SARS-CoV-2 main protease, targeting the Cys-His catalytic dyad. nih.gov
Human Carbonic Anhydrase IX (hCA-IX): To rationalize antitumor activity, coumarin-neurotransmitter derivatives were docked at the binding site of the hCA-IX receptor. mdpi.com
These studies typically utilize software like AutoDock Vina or modules within suites like Schrödinger and MOE to perform the simulations. tandfonline.comnih.govnih.gov
Prediction of Protein-Ligand Binding Energies
A key output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates. For 4-hydroxycoumarin derivatives, binding energies have been calculated against a wide array of protein targets. researchgate.netnih.gov
The London ΔG and GBVI/WSA ΔG scoring functions are examples of methods used to estimate the free energy of ligand binding during docking calculations. nih.gov Beyond standard docking scores, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energies of protein-ligand complexes from molecular dynamics simulation trajectories. nih.govniscpr.res.in These methods account for factors like electrostatic interactions, van der Waals forces, and solvation energies to provide a more accurate prediction of binding affinity. mdpi.comniscpr.res.in
Below is a table summarizing the predicted binding energies for various 4-hydroxycoumarin derivatives against different protein targets as reported in the literature.
| Derivative Class | Protein Target | Range of Binding Energies (kcal/mol) |
| 3-Formyl-4-hydroxycoumarin Enamines | Cyclin-dependent kinase 8 (CDK-8) | Up to -6.8 |
| Various 4-hydroxycoumarin amides | E. coli DNA gyrase B (1KZN) | -4.46 to -5.70 |
| Substituted 4-hydroxycoumarins | HIV-1 Protease (1EBY) | -6.17 to -7.04 |
| Fused coumarin derivatives | Glucosamine 6-Phosphate Synthase (2VF5) | -7.9 to -8.5 |
| Various coumarin derivatives | SARS-CoV-2 Main Protease (6Y2E) | -5.3 to -7.2 |
| Coumarin-neurotransmitter hybrids | Human Carbonic Anhydrase IX | Not explicitly stated in kcal/mol, but electrostatic contributions were significant. |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. nih.govresearchgate.netnih.govtandfonline.comnih.govmdpi.com The specific values depend on the exact ligand structure, software, and scoring function used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are applied to protein-ligand complexes to assess their stability and to understand the dynamic behavior of the interaction. mdpi.com
For complexes involving coumarin derivatives, MD simulations have been used to:
Assess Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. tandfonline.comniscpr.res.in For instance, studies on HSA-coumarin complexes showed they reached an equilibration state at around 3.5 ns, indicating stability. nih.govacs.org
Analyze Conformational Changes: MD simulations can reveal how the protein structure changes upon ligand binding and how the ligand adapts its conformation within the binding site. tandfonline.com
Refine Binding Energy Calculations: The snapshots generated during an MD simulation are often used as input for MM-PBSA or MM-GBSA calculations to obtain a more accurate estimation of the binding free energy. nih.gov
Software packages like GROMACS and NAMD are commonly used to perform these simulations. nih.govyoutube.com
Identification of Potential Ligand Binding Sites
Identifying the specific site on a protein where a ligand binds is fundamental to understanding its mechanism of action. In silico approaches are instrumental in this process. Molecular docking simulations inherently predict the binding site by placing the ligand in the most energetically favorable location on the protein. nih.gov
For coumarin derivatives, studies have identified binding to several key locations:
Enzyme Active Sites: Many coumarin derivatives are designed to be enzyme inhibitors, and docking studies consistently place them within the catalytic active site. For example, derivatives have been shown to bind to the catalytic dyad of the SARS-CoV-2 main protease and the active site of HIV-1 protease. nih.govnih.gov
Allosteric Sites: In some cases, ligands may bind to a site other than the active site, known as an allosteric site, to modulate the protein's function.
Protein Subdomains: Docking and site probe studies have indicated that 7-hydroxycoumarin derivatives specifically bind to subdomains IIIA and IIIB of Human Serum Albumin (HSA). nih.gov
Computational tools like MOE's SiteFinder can be used to predict potential binding pockets on a protein's surface based on its geometric properties, even before a ligand is docked. nih.gov Analysis of the docked complex then reveals the specific amino acid residues that form hydrogen bonds or have hydrophobic interactions with the ligand, providing a detailed map of the binding site. nih.govnih.gov
Structure Activity Relationship Sar Studies in 2h Chromene 2,4 3h Dione Scaffolds
Systematic Functionalization of the Chromene Core for Activity Modulation
Systematic functionalization of the chromene core has been a key strategy for modulating the biological activity of its derivatives. This involves the targeted introduction of various functional groups at different positions of the chromene ring system to enhance potency, selectivity, and pharmacokinetic properties.
For instance, in the development of P2Y6 receptor antagonists, researchers have systematically modified the 2H-chromene scaffold at five different positions. nih.gov These modifications included the introduction of various substituents to explore their impact on the antagonist activity. The process often begins with lead compounds, which are then systematically altered to create a library of analogs for biological screening. This systematic approach allows for a comprehensive evaluation of the SAR, providing valuable insights into the structural requirements for optimal activity.
One common method for functionalization is the catalytic condensation between salicylic (B10762653) aldehydes and various nitroalkenes, which allows for the introduction of substituents at the 2, 5, 6, 7, and 8 positions of the 2H-chromene ring. nih.gov Further modifications, such as Sonogashira or Heck reactions, can be employed to introduce additional diversity, such as alkyne or alkene functionalities. nih.gov These systematic modifications are essential for fine-tuning the biological activity of the chromene derivatives.
Influence of Substituent Position and Nature on Derivative Activity (e.g., Halogenation, Alkyl, Aryl, and Heterocyclic Groups)
The position and nature of substituents on the chromene ring have a profound impact on the biological activity of its derivatives. Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.
Halogenation: Halogen substituents, such as fluorine, chlorine, bromine, and iodine, can significantly influence the electronic and steric properties of the chromene derivatives. In the context of P2Y6 receptor antagonists, 6-fluoro and 6-chloro analogs have demonstrated enhanced potency compared to other halogens. nih.gov However, similar halogen substitutions at the 5, 7, or 8 positions resulted in reduced affinity, highlighting the critical role of substituent position. nih.gov
Alkyl and Aryl Groups: The introduction of alkyl and aryl groups can also modulate the activity of chromene derivatives. For example, the presence of a trifluoromethyl group at the 2-position and a nitro group at the 3-position of the 2H-chromene scaffold has been identified as important for P2Y6 receptor antagonism. nih.gov The addition of a triethylsilylethynyl group at the 5- or 8-position has been shown to maintain the affinity for the human P2Y6 receptor. nih.gov
Heterocyclic Groups: The incorporation of heterocyclic moieties can further enhance the biological activity of chromene derivatives. For example, the fusion of a pyridine (B92270) ring to the chromene scaffold to form chromenopyridine derivatives has been explored for various therapeutic applications. semanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for target binding.
The following table summarizes the influence of different substituents on the activity of 2H-chromene derivatives:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Fluorine | 6 | Enhanced potency | nih.gov |
| Chlorine | 6 | Enhanced potency | nih.gov |
| Halogens | 5, 7, 8 | Reduced affinity | nih.gov |
| Trifluoromethyl | 2 | Important for activity | nih.gov |
| Nitro | 3 | Important for activity | nih.gov |
| Triethylsilylethynyl | 5, 8 | Maintained affinity | nih.gov |
Impact of Fused and Attached Moieties on Research Outcomes (e.g., Thiazolidine-2,4-dione, Rhodanine, Hydantoin (B18101), Pyrimidine)
The fusion or attachment of other heterocyclic rings to the chromene scaffold can lead to the development of novel compounds with unique biological properties. This strategy has been widely employed to create hybrid molecules that combine the pharmacophoric features of different heterocyclic systems.
Thiazolidine-2,4-dione: The incorporation of a thiazolidine-2,4-dione moiety has been shown to impart antimicrobial activity to 2H-chromene derivatives. nih.gov These hybrid molecules can be synthesized through multicomponent reactions, which allow for the efficient construction of complex molecular architectures. nih.gov
The following table provides examples of fused and attached moieties and their impact on the biological activity of 2H-chromene derivatives:
| Fused/Attached Moiety | Biological Activity | Reference |
|---|---|---|
| Thiazolidine-2,4-dione | Antimicrobial | nih.gov |
| Pyrimidine | Anticancer, Antimicrobial | researchgate.netekb.eg |
Correlation between Structural Features and Observed Biological Potency in Research Studies
The correlation between the structural features of 2H-chromene derivatives and their biological potency is a key aspect of SAR studies. By analyzing the activity data of a series of analogs, researchers can identify the key structural determinants for a particular biological effect.
For example, in the case of P2Y6 receptor antagonists, it was found that halogen substitution at the 6 and 8 positions of the 2H-chromene ring generally preserved the affinity for the human receptor better than substitutions at the 5 and 7 positions. nih.gov This suggests that the steric and electronic properties of these positions are critical for receptor binding.
Furthermore, the introduction of a trifluoromethyl group at the 2-position and a nitro group at the 3-position was found to be crucial for the antagonist activity. nih.gov Any alternatives to these substitutions resulted in a loss of potency, indicating their essential role in the pharmacophore.
The following table summarizes the correlation between specific structural features and the observed biological potency of 2H-chromene derivatives:
| Structural Feature | Biological Potency | Reference |
|---|---|---|
| Halogen at position 6 | Enhanced P2Y6 receptor antagonism | nih.gov |
| Halogen at positions 5, 7, 8 | Reduced P2Y6 receptor affinity | nih.gov |
| Trifluoromethyl at position 2 | Essential for P2Y6 receptor antagonism | nih.gov |
| Nitro at position 3 | Essential for P2Y6 receptor antagonism | nih.gov |
Advanced Research Applications of 2h Chromene 2,4 3h Dione Derivatives
Development of Novel Pharmaceutical Scaffolds for Drug Discovery Research
The benzopyran moiety at the core of 2H-chromene-2,4(3H)-dione derivatives serves as a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to form the structural basis for compounds with a wide spectrum of pharmacological activities, making it an important nucleus for the discovery of new drug candidates. researchgate.net
Lead Compound Identification and Optimization Strategies
The process of discovering and refining new drug candidates often begins with the identification of a "lead compound," a chemical structure with desired biological activity. danaher.com Derivatives of this compound are frequently identified as such leads. The optimization of these leads is a critical phase in drug discovery, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comgd3services.com
Strategies for the optimization of these lead compounds include:
Design and Synthesis of Analogs: Medicinal chemists synthesize a variety of analogs of the initial lead to explore the structure-activity relationship (SAR). gd3services.com This involves making systematic modifications to the core structure to understand how these changes affect its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: This computational method is employed to investigate the correlation between the 3D molecular structures of a series of compounds and their biological outcomes. nih.gov A reliable 3D-QSAR model can predict the biological potency of new, unsynthesized compounds, thereby guiding further structural modifications. nih.gov
Pharmacophore Modeling and Scaffold Hopping: These techniques are used to identify the essential structural features responsible for a compound's biological activity and to design novel molecular frameworks with similar properties. creative-biostructure.com
Rational Design of Targeted Compounds for Biological Research
Rational drug design leverages the understanding of a biological target's structure to design molecules that can interact with it specifically. nih.gov For instance, the coat protein (CP) of viruses has been identified as a viable target for antiviral agents. nih.gov Researchers have rationally designed 2,2-dimethyl-2H-chromene derivatives that can form stable hydrogen bonds with specific amino acid residues, such as Ser125 of the Potato Virus Y (PVY) coat protein, thereby inhibiting virion assembly. nih.gov This targeted approach, often guided by molecular hybridization strategies, aims to enhance the biological activity, pharmacokinetic properties, and selectivity of the new molecules. nih.gov
Exploration of Diverse Biological Activities within the Scaffold
The this compound scaffold and its derivatives have been extensively investigated for a wide range of potential therapeutic applications. Their ability to interact with diverse cellular targets underpins this broad spectrum of biological activity. semanticscholar.orgresearchgate.net
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Research Findings |
| Anticancer | Certain chromene derivatives have shown promising anticancer activity against various human cancer cell lines, including colon (HT-29), liver (HepG-2), and breast (MCF-7) cancer. researchgate.net Some derivatives exhibited higher potency than the standard drug doxorubicin (B1662922) in preclinical studies. researchgate.net The antiproliferative effect of some 3-nitro-2H-chromenes is linked to their ability to inhibit thioredoxin reductase (TrxR). researchgate.net |
| Antimicrobial | Novel 4-hydroxy-chromene-2-one derivatives have been synthesized and evaluated for their activity against different microbial strains. nih.gov Some halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant strains of S. aureus. researchgate.net |
| Antiviral | Derivatives of 2,2-dimethyl-2H-chromene have been rationally designed to exhibit anti-phytoviral properties by inhibiting the assembly of virions. nih.gov The chromene nucleus is considered an important structure for the discovery of new antiviral drug candidates. researchgate.net |
| Anti-inflammatory | The chromene scaffold is a component of compounds with demonstrated anti-inflammatory activity. semanticscholar.orgresearchgate.net Specific substitutions on the chromene nucleus have been shown to enhance this activity. researchgate.net |
| Antitubercular | Research has indicated that certain chromene derivatives possess antitubercular properties. researchgate.netrjptonline.org For example, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have shown good anti-tubercular activity in screenings. rjptonline.org |
| Antidiabetic | The 2H/4H-chromene scaffold has been identified as having potential antidiabetic activity. nih.govfrontiersin.org |
| Herbicidal | The benzopyran moiety, the core of chromene derivatives, has been associated with herbicidal activity. semanticscholar.orgresearchgate.net |
Applications in Materials Science Research
The unique photophysical properties of the 2H-chromene substructure have made it a valuable motif in the field of materials science. msu.edunih.gov
Development of New Materials with Desirable Properties
The chromene structure is integral to various materials that exhibit unique photochromic properties. nih.gov This has led to their application in the development of "smart" materials that can change their properties in response to light.
Potential in Catalysis Research
Recent research has explored the use of various catalysts for the efficient synthesis of 2H-chromene derivatives. msu.edu This includes the use of transition metals, organocatalysts, and Brønsted and Lewis acids. msu.edunih.gov Furthermore, there is growing interest in using chromene derivatives themselves as catalysts or as ligands in catalytic systems. The development of efficient synthetic methodologies for these compounds is crucial for advancing their application in catalysis. msu.edu For example, human urine carbon (HUC) has been successfully used as a heterogeneous catalyst for the one-pot synthesis of chromene derivatives. mdpi.com
Role as Precursors for the Synthesis of Other Complex Compounds
Multi-component reactions (MCRs) have emerged as a powerful strategy for efficiently synthesizing complex molecules, and 4-hydroxycoumarin (B602359) is a frequently utilized substrate in these reactions. rsc.org For instance, it can react with aldehydes and other carbon-based nucleophiles to generate fused heterocyclic systems. One-pot synthesis methodologies are often employed, which are efficient and align with the principles of green chemistry by reducing waste and energy consumption. researchgate.netnih.gov
Derivatives of 4-hydroxycoumarin serve as key intermediates in the synthesis of various fused pyran systems. The reaction of 4-hydroxycoumarin with aldehydes and malononitrile (B47326) or its derivatives can lead to the formation of pyrano[3,2-c]coumarins and other related structures. rsc.orgresearchgate.netnih.gov For example, the reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile in a one-pot synthesis yields 2-amino-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives. researchgate.netnih.gov Furthermore, L-proline has been used as a catalyst in the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and dimedone to produce 12-aryl substituted chromeno[2,3-b]chromenes. rsc.org Another approach involves the use of a recyclable magnetic catalyst, NiFe2O4/Cu(OH)2, for the one-pot synthesis of tetrahydrochromeno[3,4-b]chromene-dione derivatives from aromatic aldehydes, 1,3-cyclohexadiones, and 4-hydroxycoumarin. biolmolchem.com
The following table summarizes selected examples of complex compounds synthesized using this compound as a precursor.
| Precursor | Reagents | Resulting Complex Compound Class | Significance |
|---|---|---|---|
| 4-Hydroxycoumarin | Acetaldehyde, Malononitrile | nih.govBenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines | Formation of complex, fused heterocyclic systems with potential biological activity. researchgate.netnih.gov |
| 4-Hydroxycoumarin | Aryl Aldehydes, 1,3-Cyclohexadiones | Tetrahydrochromeno[3,4-b]chromene-diones | Efficient one-pot synthesis using a recyclable magnetic catalyst. biolmolchem.com |
| 4-Hydroxy-2H-chromene-2-thione | Aryl Aldehydes, Dimedone | Chromeno[2,3-b]chromenes | Demonstrates the utility of coumarin (B35378) derivatives in organocatalyzed multi-component reactions. rsc.org |
| 4-Hydroxycoumarin | Substituted Chalcones | Pyrano[3,2-c]coumarins | Construction of dihydropyran-fused coumarin derivatives. rsc.org |
Exploration as Environmentally Friendly Agrochemicals
Research has demonstrated that coumarin derivatives possess fungicidal, herbicidal, and antiviral properties. acs.orgmdpi.comsioc-journal.cn For instance, a series of novel coumarin ester derivatives were synthesized and evaluated for their fungicidal activity, building on the potential of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins as lead compounds. mdpi.com
In the area of weed management, 3-benzoyl-4-hydroxycoumarin derivatives have been synthesized and tested for their herbicidal effects. sioc-journal.cnresearchgate.net One study evaluated their activity against Brassica campestris and Echinochloa crus-galli. sioc-journal.cnresearchgate.net The results indicated that while the compounds were active against Brassica campestris, the addition of a benzoyl group could enhance this activity to some extent. sioc-journal.cnresearchgate.net Notably, the compound 3-(2-Nitro-4-mesylbenzoyl)-4-hydroxycoumarin showed significant in-vitro activity against Brassica campestris, suggesting its potential as a lead compound for developing selective herbicides. sioc-journal.cnresearchgate.net
Furthermore, various coumarin derivatives have been evaluated for their antiviral activities against plant pathogens like the tobacco mosaic virus (TMV), with several compounds showing better performance than the commercial agent ribavirin (B1680618) at similar concentrations. acs.org The broad spectrum of biological activities, combined with the potential for eco-friendly synthesis, positions this compound derivatives as promising candidates for the development of next-generation, environmentally conscious agrochemicals. researchgate.netresearchgate.net
The following table details the observed agrochemical activities of specific this compound derivatives.
| Derivative Class | Target Organism/Virus | Type of Activity | Key Research Finding |
|---|---|---|---|
| Coumarin Ester Derivatives | Fungi | Fungicidal | Esterification of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins was explored to enhance fungicidal efficacy. mdpi.com |
| 3-Benzoyl-4-hydroxycoumarin Derivatives | Brassica campestris (a weed) | Herbicidal | Compound 21 showed 87.6% inhibition in-vitro, superior to mesotrione (B120641) under the same conditions. sioc-journal.cnresearchgate.net |
| Various Coumarin Derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | Several synthesized derivatives exhibited better antiviral activity against TMV than the commercial standard, ribavirin. acs.org |
| 3,3'-(benzylidene)bis(4-hydroxycoumarin) Derivatives | Bacillus subtilis, Staphylococcus aureus | Antibacterial | Some derivatives showed significant growth inhibition of Gram-positive bacteria. nih.gov |
Q & A
Q. What are the common synthetic routes for 2H-chromene-2,4(3H)-dione derivatives, and how are reaction conditions optimized?
- Methodological Answer : A widely used method involves base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones, achieving high yields (e.g., 92% for 6-(2,4-dimethoxyphenyl)-4H-chromen-4-one) under mild conditions . Alternative approaches include hypervalent iodine(III)-mediated oxidation of 2H-chromenes to 4H-chromenes, with ring contractions observed in dihydrobenzoxepines . Optimization often involves adjusting base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity and minimize side reactions.
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Structural elucidation relies on combined spectroscopic techniques:
- 1H/13C NMR : Key signals include δ ~8.29 ppm (aromatic protons) and δ ~176.7 ppm (carbonyl carbons) for the chromene-dione core .
- MS/HRMS : Molecular ion peaks (e.g., m/z 283 [M+1]⁺) and high-resolution data confirm molecular formulas .
- FT-IR : Absorptions at ~1724 cm⁻¹ (C=O stretching) and ~1599 cm⁻¹ (C=C aromatic) are diagnostic .
Q. What are the typical applications of this compound derivatives in medicinal chemistry?
- Methodological Answer : These derivatives are explored as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents. For example:
- Antimicrobial Activity : 1,2,3-Triazole-tethered 4H-chromenes show efficacy against MRSA via structure-activity relationship (SAR) studies .
- Antioxidant Properties : Substituents like electron-donating methoxy groups enhance radical scavenging activity, assessed via DPPH assays .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve contradictions in spectroscopic or reactivity data for this compound derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict molecular geometries and electronic properties with high accuracy (average deviation <2.4 kcal/mol for thermochemistry) . For example:
- Charge Distribution : DFT calculations clarify regioselectivity in electrophilic substitutions by mapping Fukui indices.
- Reaction Mechanisms : Transition-state modeling explains discrepancies in oxidation pathways (e.g., hypervalent iodine-mediated vs. enzymatic oxidation) .
Q. What strategies address low yields or side products in the synthesis of 3-substituted 2H-chromene-2,4(3H)-diones?
- Methodological Answer :
- Catalytic Optimization : La(OTf)₃ improves cyclocondensation of β-ketoesters and activated alkynes, reducing dimerization side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor kinetic control in annulation reactions, suppressing ring-opening byproducts .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 130°C) minimizes decomposition of thermally sensitive intermediates .
Q. How do photophysical properties of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones inform optoelectronic applications?
- Methodological Answer :
- Absorption/Emission Studies : Substituents like 3-fluorobenzyl groups redshift absorption maxima (λₐᵦₛ ~350 nm) and enhance fluorescence quantum yields (ΦF ~0.45) via extended conjugation .
- Electrochemical Analysis : Cyclic voltammetry reveals reversible redox behavior (E₁/₂ ~-1.2 V vs. Ag/Ag⁺), suggesting utility in organic semiconductors .
Q. What computational and experimental approaches validate the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Dock 3-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) to prioritize candidates for synthesis .
- In Vitro Assays : Combine MTT cytotoxicity screening with ROS detection assays to differentiate cytotoxic vs. cytoprotective effects in cancer cell lines .
Q. How are stereochemical outcomes controlled in the synthesis of dihydro-2H-chromene derivatives?
- Methodological Answer :
- Chiral Catalysts : L-Proline derivatives induce enantioselectivity in Michael additions to chromene-diones, achieving >90% ee .
- Dynamic Kinetic Resolution : Use of Pd/C with H₂ selectively reduces α,β-unsaturated ketones to cis-dihydrochromenes .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antioxidant activity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ABTS radicals) or substituent effects. For example:
- Electron-Withdrawing Groups : Nitro substituents reduce activity due to decreased electron density at the reactive phenolic -OH .
- Solvent Polarity : Hydrophobic derivatives show higher activity in lipid-rich environments (e.g., micellar systems) vs. aqueous buffers .
Q. Why do computational predictions of chromene-dione reactivity sometimes diverge from experimental results?
- Methodological Answer :
- Functional Limitations : Pure GGA functionals (e.g., PBE) underestimate activation barriers for ring-opening reactions; hybrid functionals (e.g., M06-2X) are more reliable .
- Solvent Modeling : Implicit solvent models (e.g., PCM) may fail to account for specific hydrogen-bonding interactions in protic solvents like methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
